tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[1-(4-methylphenyl)sulfonyloxyethyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-12-6-8-15(9-7-12)24(20,21)23-13(2)14-10-18(11-14)16(19)22-17(3,4)5/h6-9,13-14H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYMQPDMDCNQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C2CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate typically involves the following steps:
Azetidine Synthesis: : The azetidine ring can be synthesized through cyclization reactions starting from linear precursors.
Tosyloxy Group Introduction: : The tosyloxy group is introduced using tosyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N).
Esterification: : The carboxylic acid group is esterified using tert-butanol (t-BuOH) in the presence of a catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Conversion of the azetidine ring to other functional groups.
Reduction: : Reduction of the tosyloxy group to hydroxyl groups.
Substitution: : Replacement of the tosyloxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as sodium azide (NaN3) and amines are employed.
Major Products Formed
Oxidation: : Formation of azetidine derivatives.
Reduction: : Production of hydroxylated compounds.
Substitution: : Generation of azetidine derivatives with different functional groups.
Scientific Research Applications
Chemistry
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its strained azetidine ring allows for various functionalization reactions, making it useful in developing new chemical entities.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Conversion of the azetidine ring to other functional groups | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Reduction of the tosyloxy group to hydroxyl groups | Lithium aluminum hydride (LiAlH₄) |
| Substitution | Replacement of the tosyloxy group with other nucleophiles | Sodium azide (NaN₃), Amines |
Biology
In biological research, tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its unique structure allows it to interact with specific biological targets, facilitating studies on enzyme mechanisms and drug interactions.
Medicine
The compound shows promise in drug discovery and development. Its ability to undergo various chemical transformations makes it a candidate for synthesizing new pharmaceutical agents. For instance, studies have indicated its potential use in developing therapeutics for diseases requiring enzyme modulation.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the creation of tailored compounds for specific industrial needs.
Case Study 1: Enzyme Inhibition
A study investigated the interaction of this compound with various enzymes. The findings suggested that the compound could effectively inhibit certain enzymes involved in metabolic pathways, highlighting its potential role in therapeutic applications.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound led to the discovery of novel compounds with enhanced biological activity against specific targets. These derivatives showed improved efficacy compared to existing drugs, indicating the compound's value in medicinal chemistry.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with molecular targets and pathways. The tosyloxy group, for example, can act as a leaving group in substitution reactions, while the azetidine ring can participate in binding interactions with biological targets.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate
- CAS No.: 676125-83-0
- Molecular Formula: C₁₇H₂₅NO₅S
- Molecular Weight : 355.45 g/mol
- Key Features : Contains a tosyloxy (p-toluenesulfonyloxy) group attached to an ethyl chain on the azetidine ring. The tert-butyl carbamate (Boc) group protects the azetidine nitrogen, while the tosyloxy moiety acts as a leaving group, enabling nucleophilic substitution reactions .
Comparison with Structurally Similar Compounds
Tosyloxy-Substituted Azetidines
Halogen-Substituted Analogs
Ester and Ether Derivatives
Key Research Findings
Physicochemical Properties
- Log P Comparison :
- Topological Polar Surface Area (TPSA) :
- Target compound: ~85 Ų (tosyloxy contributes significantly).
- Tosyloxy-free analogs: TPSA ~50–60 Ų .
Biological Activity
Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₁NO₅S
- Molecular Weight : 327.40 g/mol
- CAS Number : 605655-08-1
- Boiling Point : Not available
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the tosyloxy group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Azetidine Synthesis : Cyclization reactions starting from linear precursors.
- Tosyloxy Group Introduction : Utilizing tosyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N).
- Esterification : The carboxylic acid group is esterified using tert-butanol (t-BuOH) with a catalyst like sulfuric acid (H₂SO₄) .
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an enzyme inhibitor and receptor ligand.
Enzyme Inhibition Studies
Research indicates that compounds with azetidine structures can act as enzyme inhibitors. The specific activity of this compound has not been extensively documented; however, similar compounds have shown promise in inhibiting enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and diabetes .
Receptor Binding Affinity
Preliminary studies suggest that derivatives of azetidine compounds may interact with various receptors, including those involved in neurotransmission and inflammation. This interaction could be beneficial for developing drugs targeting neurological disorders or inflammatory conditions .
Applications in Research
The compound's utility extends beyond basic research into practical applications:
Q & A
Basic: How can I optimize the synthesis of tert-butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate?
Answer:
Synthesis typically involves multi-step reactions starting with azetidine ring functionalization. Key steps include:
- Azetidine Protection : React azetidine with tert-butyl chloroformate under anhydrous conditions (e.g., THF, 0°C to RT) to introduce the Boc protecting group .
- Tosylation : Treat the intermediate with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or DMAP) to install the tosyloxy group. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Purification : Use column chromatography (silica gel, 70% ethyl acetate/hexanes) to isolate the product with >95% purity .
Critical Parameters : Control temperature during tosylation to avoid side reactions (e.g., elimination). Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .
Basic: What are the recommended purification methods for this compound?
Answer:
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexanes (yields ~80–90% purity). For challenging separations, employ reverse-phase HPLC (C18 column, acetonitrile/water) .
- Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C for crystallization. Yields depend on solvent polarity and impurity profile .
Validation : Confirm purity via ¹H/¹³C NMR and HRMS (e.g., [M + H]+ calculated: 420.0779; observed: 420.0776) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : ¹H NMR (DMSO-d₆) identifies protons on the azetidine ring (δ 3.2–3.8 ppm) and tosyl group (δ 2.4 ppm for CH₃, 7.7–7.9 ppm for aromatic protons) .
- HRMS : Confirm molecular weight (e.g., m/z 420.0779 for C₁₅H₂₃IN₃O₃) .
- IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1360/1170 cm⁻¹) groups .
Advanced: How does the tosyloxy group influence nucleophilic substitution reactivity?
Answer:
The tosyloxy group acts as a superior leaving group due to its electron-withdrawing sulfonate moiety. Key strategies:
- Reaction Design : Use polar aprotic solvents (DMF, DMSO) with nucleophiles (e.g., amines, thiols) at 60–80°C. Monitor substitution via ¹H NMR (disappearance of tosyl CH₃ signal) .
- Kinetic Control : Optimize equivalents of nucleophile (1.5–2.0 eq.) to minimize over-substitution.
Example : Replace tosyloxy with azide using NaN₃ in DMF (yield: 85%) .
Advanced: How can structure-activity relationship (SAR) studies be designed for azetidine derivatives?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace tosyloxy with hydroxy, amino, or halogens) .
- Biological Assays : Test analogs for target binding (e.g., kinase inhibition assays) and cellular permeability (Caco-2 monolayer model) .
Case Study : tert-Butyl 3-hydroxy-3-(piperidin-2-yl)azetidine-1-carboxylate showed enhanced binding to neurological targets compared to non-hydroxylated analogs .
Advanced: What mechanistic pathways explain this compound’s interaction with biological targets?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions (e.g., hydrogen bonding between the carbonyl group and ATP-binding pockets) .
- Kinetic Analysis : Perform surface plasmon resonance (SPR) to measure binding affinity (KD). For example, derivatives showed KD values of 10–100 nM for Sphingosine-1-Phosphate Transporter (Spns2) .
Validation : Cross-validate with mutagenesis studies (e.g., Ala-scanning of target residues) .
Advanced: How can contradictory reactivity data in literature be resolved?
Answer:
- Controlled Replication : Reproduce reactions under standardized conditions (solvent purity, catalyst batch).
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways .
- Advanced Spectroscopy : Employ in-situ FTIR to detect transient intermediates (e.g., oxonium ions during substitution) .
Advanced: What challenges arise during scale-up, and how are they mitigated?
Answer:
- Exothermic Reactions : Use flow chemistry (e.g., Chemtrix reactors) for safe tosylation at scale .
- Purification : Switch from column chromatography to continuous liquid-liquid extraction (e.g., AKTA system) .
- Reproducibility : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for reaction profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
